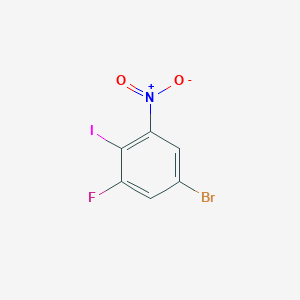

5-bromo-1-fluoro-2-iodo-3-nitrobenzene

Description

Significance of Halogenated Nitrobenzenes in Synthetic Organic Chemistry

Halogenated nitroaromatic compounds are fundamental building blocks in modern organic synthesis. nih.gov Their significance stems from the reactivity of both the nitro group and the halogen substituents. The nitro group can be easily reduced to an amino group, providing a gateway to anilines, which are precursors to a vast array of dyes, pharmaceuticals, agrochemicals, and polymers. nih.govwikipedia.orgnumberanalytics.com For instance, approximately 95% of industrially produced nitrobenzene (B124822) is hydrogenated to aniline (B41778), a key component in the manufacture of polyurethane. wikipedia.org

The halogen atoms on the ring serve as versatile functional handles. They can be replaced through nucleophilic aromatic substitution or participate in various cross-coupling reactions, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes halogenated nitrobenzenes crucial intermediates in the synthesis of diverse products, including non-opioid analgesics, pesticides, and specialized polymers. nih.gov

Unique Structural Features and Electronic Properties of 5-Bromo-1-fluoro-2-iodo-3-nitrobenzene

This compound is a polysubstituted aromatic compound featuring a benzene (B151609) ring functionalized with four different substituents: a fluorine atom, an iodine atom, a nitro group, and a bromine atom. The specific arrangement of these groups on the benzene ring dictates its unique properties.

Structural and Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₂BrFINO₂ |

| Molecular Weight | 389.90 g/mol |

| Appearance | Predicted to be a solid at room temperature, typical of similar polyhalogenated nitrobenzenes. |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents. |

Electronic Properties

The electronic nature of the aromatic ring in this compound is heavily influenced by its substituents.

Nitro Group : The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). libretexts.orgreddit.com This significantly reduces the electron density of the benzene ring, making it much less reactive toward electrophilic aromatic substitution compared to benzene itself. britannica.com The strong deactivating nature of the nitro group is a dominant feature of the molecule's electronic landscape. reddit.com

The combination of one strong deactivator (nitro group) and three weaker deactivators (halogens) renders the entire aromatic system highly electron-deficient. This pronounced deactivation makes electrophilic substitution reactions challenging while potentially making the molecule more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the strongly withdrawing nitro group.

Contextualization within the Landscape of Multi-substituted Aromatic Compounds

The synthesis of multi-substituted aromatic compounds is a central theme in organic chemistry, requiring careful strategic planning. fiveable.meopenstax.orgpressbooks.pub The order in which substituents are introduced is critical, as the groups already present on the ring dictate the position of subsequent substitutions. libretexts.orggenspark.ai Activating groups direct new substituents to the ortho and para positions, while deactivating groups (with the exception of halogens) direct them to the meta position. fiveable.megenspark.ai

This compound stands as a complex example within this class of molecules. Its synthesis would require a multi-step pathway where the directing effects of the substituents are carefully manipulated at each stage. openstax.orglibretexts.org The presence of four different substituents, each with distinct electronic influences, makes its chemistry intricate. Any further transformation on the ring would have to contend with the competing directing effects of the four existing groups, making regioselectivity a significant synthetic challenge. The high degree of substitution also introduces steric hindrance, which can further influence reactivity and the feasibility of certain reactions. fiveable.me

Research Gaps and Future Directions for Polyhalogenated Nitroarenes

Despite their utility, there are several areas for further research concerning polyhalogenated nitroarenes like this compound.

A primary research gap is the development of more efficient, selective, and sustainable synthetic methods. numberanalytics.com Synthesizing a specific isomer of a polysubstituted benzene often involves multiple steps and can lead to mixtures of products that are difficult to separate, highlighting the need for new catalytic systems and synthetic strategies. fiveable.meopenstax.org

Furthermore, a deeper understanding of the reactivity of these complex molecules is needed. While general principles of electronic effects are well-established, predicting the precise outcome of reactions on a ring with multiple, competing substituents remains challenging. Computational chemistry and predictive modeling are emerging as powerful tools to understand the electronic structure and predict the reactivity of such complex molecules, potentially guiding future synthetic efforts. fastercapital.comnih.gov

Future research could also focus on exploring novel applications for these compounds. Their unique electronic properties suggest potential uses in materials science, such as in the development of new conductive or optical materials. numberanalytics.com The high density imparted by multiple heavy atoms (bromine and iodine) could also be of interest in specialized applications. Additionally, their role as versatile intermediates could be further exploited in the synthesis of novel pharmaceuticals and agrochemicals. nih.govnumberanalytics.com The exploration of their photochemical properties, a growing area of interest for nitroarenes, could also unveil new and distinct reaction pathways. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-fluoro-2-iodo-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBGBQMBUPYOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])I)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805108-33-1 | |

| Record name | 5-bromo-1-fluoro-2-iodo-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 1 Fluoro 2 Iodo 3 Nitrobenzene

Rational Design of Synthetic Routes to Achieve Specific Substitution Patterns

The successful synthesis of a polysubstituted benzene (B151609) like 5-bromo-1-fluoro-2-iodo-3-nitrobenzene hinges on a carefully planned retrosynthetic analysis. The order of introduction of the substituents is paramount, as the directing effects of the groups already present on the ring will dictate the position of subsequent substitutions.

Strategic Considerations for Precursor Selection in Highly Substituted Benzenes

The selection of an appropriate starting material is the cornerstone of an efficient synthesis. For a molecule with the substitution pattern of this compound, a precursor that already contains one or more of the desired functionalities in a strategic arrangement can significantly streamline the synthetic pathway. Key considerations for precursor selection include:

Directing Effects: The initial substituent should facilitate the desired regiochemistry for the subsequent substitution reactions. For instance, starting with a fluorine-containing benzene derivative is advantageous as fluorine is an ortho-, para- director, albeit a deactivating one.

Activating/Deactivating Nature: The electronic nature of the substituents influences the reactivity of the aromatic ring towards electrophilic substitution. The presence of strongly deactivating groups, such as the nitro group, can necessitate harsh reaction conditions for subsequent steps. Therefore, it is often strategic to introduce such groups later in the synthesis.

Potential for Functional Group Interconversion: A chosen precursor might contain a functional group that can be readily converted into one of the target substituents at a later stage. A primary example is the use of an amino group, which can be transformed into a variety of substituents, including halogens, via diazotization reactions.

A plausible precursor for the synthesis of this compound is a substituted aniline (B41778), which allows for the strategic introduction of halogens via diazotization-based methods.

Regioselective Introduction of the Nitro Group

The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.

In a potential synthetic route starting from a precursor such as 3-bromo-5-fluoroaniline, the nitration would be directed by the existing substituents. The amino group is a powerful ortho-, para- director and a strong activator. The fluorine and bromine atoms are also ortho-, para- directors but are deactivating. The powerful activating and directing effect of the amino group would be the dominant factor. However, to achieve the desired 2-nitro-3-bromo-5-fluoroaniline, direct nitration of 3-bromo-5-fluoroaniline might not be ideal due to the strong activation of the amino group which can lead to over-nitration or oxidation. A common strategy to control the reactivity and regioselectivity is to protect the amino group, for example, by converting it to an acetanilide. The less activating acetamido group would still direct ortho and para to itself, allowing for more controlled nitration.

| Reagent | Conditions | Product |

| HNO₃, H₂SO₄ | 0-10 °C | 2-Nitro-3-bromo-5-fluoroaniline |

Table 1: Representative Conditions for Regioselective Nitration

Sequential Halogenation Strategies for Fluorine, Bromine, and Iodine

The introduction of three different halogens onto a benzene ring requires a sequential approach, carefully considering the directing effects at each step.

Directed halogenation techniques utilize a directing group to install a halogen at a specific position, often ortho to the directing group. While not the primary strategy in a diazotization-based approach, it is a powerful tool in the synthesis of polysubstituted aromatics. For instance, a hydroxyl or amino group can direct lithiation to the ortho position, which can then be quenched with an electrophilic halogen source.

The Sandmeyer reaction and related diazotization-based transformations are invaluable for the introduction of halogens onto an aromatic ring, particularly when direct electrophilic halogenation is not feasible or does not provide the desired regiochemistry. smolecule.comresearchgate.net This method involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide.

A plausible synthetic sequence for this compound could involve the following steps:

Starting Material: 3-Bromo-5-fluoroaniline.

Protection: Acetylation of the amino group to form 3-bromo-5-fluoroacetanilide.

Nitration: Introduction of the nitro group at the 2-position, directed by the acetamido group, to yield 2-nitro-3-bromo-5-fluoroacetanilide.

Deprotection: Hydrolysis of the acetamido group to regenerate the amino group, yielding 2-nitro-3-bromo-5-fluoroaniline.

Iodination via Diazotization: Conversion of the amino group to a diazonium salt, followed by treatment with potassium iodide to introduce the iodine atom at the 1-position. This would yield 1-iodo-2-nitro-3-bromo-5-fluorobenzene. It is important to note that the introduction of iodine via a Sandmeyer-type reaction often does not require a copper catalyst. smolecule.com

Final Transformation: The final structure is this compound. The numbering of the substituents would change based on IUPAC nomenclature rules once all substituents are in place.

| Reaction | Reagents | Product |

| Acetylation | Acetic anhydride | N-(3-bromo-5-fluorophenyl)acetamide |

| Nitration | HNO₃, H₂SO₄ | N-(3-bromo-5-fluoro-2-nitrophenyl)acetamide |

| Hydrolysis | HCl, H₂O | 3-Bromo-5-fluoro-2-nitroaniline |

| Diazotization-Iodination | 1. NaNO₂, H₂SO₄; 2. KI | This compound |

Table 2: Plausible Synthetic Route via Diazotization

Optimization of Reaction Conditions for Ortho, Meta, and Para Control in Polysubstitution

Achieving the desired regiochemistry in polysubstituted benzenes requires meticulous optimization of reaction conditions. Factors that can influence the ortho, meta, and para product distribution include:

Temperature: Lower temperatures often favor the formation of the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioselectivity.

Catalyst: The choice of Lewis acid catalyst in electrophilic aromatic substitution can impact the steric and electronic environment of the reaction, influencing the product ratio.

Steric Hindrance: Bulky substituents can hinder substitution at the ortho position, leading to a preference for the para product.

For the synthesis of this compound, the control of regiochemistry is primarily dictated by the inherent directing effects of the substituents in a well-planned sequence. The optimization of conditions would focus on maximizing the yield and purity of the desired isomer at each step, for example, by carefully controlling the temperature during nitration and diazotization to minimize side reactions.

Mechanistic Elucidation of Synthetic Transformations

The successful synthesis of this compound hinges on a deep understanding of the mechanisms governing electrophilic aromatic substitution (EAS) on a progressively substituted and electronically modified benzene ring. The interplay of directing effects, steric hindrance, and catalyst activity is crucial at each stage of the synthesis.

Detailed Examination of Electrophilic Aromatic Substitution Pathways in the Presence of Multiple Substituents

The directing effects of the substituents on the benzene ring are the cornerstone of designing a viable synthetic route. Halogens (F, Br, I) are deactivating yet ortho, para-directing, while the nitro group (NO₂) is strongly deactivating and meta-directing. libretexts.orglibretexts.org The regiochemical outcome of each substitution step is determined by the cumulative electronic influence of the groups already present on the ring. vanderbilt.edu

A plausible synthetic pathway would involve a carefully chosen sequence of halogenation and nitration steps. For instance, starting with a fluorinated precursor, the introduction of subsequent halogens and the nitro group must account for the directing abilities of the existing substituents to achieve the desired 1,2,3,5-substitution pattern. The rate of reaction is expected to decrease with each additional deactivating group, necessitating more forcing reaction conditions or highly active catalytic systems. masterorganicchemistry.com

The stability of the intermediate carbocation, often referred to as a sigma complex or arenium ion, is a key factor in determining the position of electrophilic attack. rsc.org For an ortho, para-director like fluorine, the positive charge in the arenium ion can be delocalized onto the substituent through resonance, leading to greater stabilization for ortho and para attack. Conversely, a meta-director like the nitro group destabilizes the arenium ion, with the least destabilization occurring when the electrophile adds at the meta position.

Investigation of Catalytic Systems for Efficient Halogenation and Nitration

The halogenation and nitration of an increasingly electron-deficient aromatic ring, as is the case in the synthesis of this compound, require robust catalytic systems.

Halogenation: Standard bromination often employs a Lewis acid catalyst such as FeBr₃ or AlBr₃ to polarize the Br-Br bond and generate a more potent electrophile. wikipedia.orglibretexts.orgstudymind.co.uk For the iodination of deactivated rings, elemental iodine is typically unreactive. jove.com Therefore, an oxidizing agent like nitric acid or hydrogen peroxide is necessary to generate a more electrophilic iodine species, such as the iodine cation (I⁺). jove.comacs.org The use of N-halosuccinimides (NBS for bromination, NIS for iodination) in the presence of a strong acid or other activators is another effective strategy for halogenating deactivated aromatic compounds. chemrxiv.orgorganic-chemistry.orgorganic-chemistry.org

Nitration: The nitration of a heavily substituted and deactivated benzene ring necessitates the use of a strong nitrating agent. wikipedia.org The classic "mixed acid" system, a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is commonly employed. allen.inchemguide.co.ukmasterorganicchemistry.combyjus.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. chemguide.co.ukmasterorganicchemistry.combyjus.com

| Reaction Step | Reagents and Catalysts | Active Electrophile |

| Bromination | Br₂ / FeBr₃ | Br⁺ (as part of a complex) |

| Iodination | I₂ / HNO₃ | I⁺ |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ |

Analysis of Intermediate Species and Transition States in Multi-step Synthesis

Each step in the proposed synthesis of this compound proceeds through a transition state leading to a resonance-stabilized arenium ion intermediate. The energy of these transition states and the stability of the intermediates dictate the reaction's regioselectivity and rate.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for analyzing the potential energy surfaces of electrophilic aromatic substitution reactions. acs.orgnih.gov Such studies can provide valuable insights into the geometries and energies of transition states and intermediates. For instance, calculations can help predict the most favorable site of attack by comparing the activation energies for the formation of different regioisomeric arenium ions. rsc.org

In a multi-substituted system, the transition state for the rate-determining step (the attack of the electrophile on the aromatic ring) will be influenced by both electronic and steric factors. The incoming electrophile will approach the ring in a way that minimizes steric clashes with existing bulky substituents like iodine and bromine, while maximizing favorable electronic interactions. The stability of the resulting sigma complex is paramount; the positive charge is delocalized across the ring but is also influenced by the inductive and resonance effects of all present substituents. The final, rapid step involves the loss of a proton from the site of electrophilic attack, restoring the aromaticity of the ring. rsc.org

Reactivity and Chemical Transformations of 5 Bromo 1 Fluoro 2 Iodo 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Chemistry

Nucleophilic aromatic substitution is a primary reaction pathway for 5-bromo-1-fluoro-2-iodo-3-nitrobenzene. Unlike typical nucleophilic substitutions (like S_N2), which are uncommon on sp² hybridized carbons of an aromatic ring, the SNAr mechanism is facilitated by the presence of potent electron-withdrawing groups. wikipedia.org This reaction generally proceeds via an addition-elimination mechanism, though other pathways can be operative depending on the specific substituents and reaction conditions.

The reactivity of an aromatic ring toward nucleophiles is profoundly influenced by its substituents. In this compound, the nitro group and the halogens play critical roles.

Nitro Group Activation: The nitro group (-NO₂) is a powerful activating group for SNAr reactions. wikipedia.orgnumberanalytics.com Its strong electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring. This makes the ring carbons more electrophilic and susceptible to attack by a nucleophile. wikipedia.org Crucially, the nitro group stabilizes the negatively charged intermediate formed during the reaction, known as a Meisenheimer complex, particularly when it is positioned ortho or para to the site of nucleophilic attack. pressbooks.pub In this compound, the nitro group is ortho to the fluorine and iodine atoms and meta to the bromine atom, suggesting it will strongly activate the positions bearing the fluorine and iodine for SNAr.

Halogen Leaving Group Ability: The ability of the halogen to depart from the ring is a key factor in the elimination step of the SNAr reaction. For the addition-elimination mechanism, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. wikipedia.org Consequently, the leaving group's ability to facilitate this attack is more important than its stability as a free anion. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com This leads to an unusual trend in leaving group ability for SNAr reactions, which is often the reverse of that seen in S_N2 reactions. wikipedia.org

The generally accepted order of leaving group reactivity in SNAr reactions is: F > Cl ≈ Br > I wikipedia.org

This order is attributed to the fact that the more electronegative halogen polarizes the carbon-halogen bond more effectively, increasing the electrophilicity of the carbon and accelerating the rate-determining nucleophilic attack. youtube.com

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent | Position | Effect on Reactivity | Reason |

|---|---|---|---|

| Nitro (-NO₂) | 3 | Strong Activation | Powerful electron-withdrawing group that stabilizes the Meisenheimer intermediate through resonance and induction, especially for ortho/para positions. numberanalytics.compressbooks.pub |

| Fluorine (-F) | 1 | Good Leaving Group | High electronegativity makes the attached carbon highly electrophilic, accelerating the rate-determining nucleophilic attack. wikipedia.orgyoutube.com |

| Iodine (-I) | 2 | Poor Leaving Group (in SNAr) | Lower electronegativity results in a less electrophilic carbon compared to the C-F bond. wikipedia.org May favor alternative mechanisms like S_RN1. researchgate.net |

| Bromine (-Br) | 5 | Moderate Leaving Group | Intermediate electronegativity and bond strength compared to fluorine and iodine. wikipedia.org |

The mechanism of nucleophilic aromatic substitution on activated arenes like this compound can be complex, with several competing pathways possible.

The classical SNAr mechanism proceeds in two steps, involving the formation of a discrete intermediate known as a Meisenheimer or σ-complex. wikipedia.orgresearchgate.net In this first step, the nucleophile adds to the carbon atom bearing the leaving group, disrupting the ring's aromaticity and forming a resonance-stabilized cyclohexadienyl anion. pressbooks.pub The stability of this complex is crucial, and it is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group, which delocalize the negative charge. numberanalytics.comacs.org For this compound, attack at the fluorine-bearing carbon would yield a Meisenheimer complex where the negative charge is effectively delocalized onto the ortho-nitro group. While direct characterization of the Meisenheimer complex for this specific molecule is not widely reported, its formation is a well-established principle for related halonitrobenzenes. researchgate.net

For decades, the two-step pathway via a Meisenheimer intermediate was the universally accepted mechanism for SNAr reactions. nih.gov However, recent computational and experimental studies have provided compelling evidence that some SNAr reactions can proceed through a single-step, or "concerted," pathway (cS_NAr). nih.govspringernature.com In a concerted mechanism, the Meisenheimer complex represents a transition state rather than a stable intermediate. researchgate.netstackexchange.com

The choice between a stepwise and concerted mechanism is influenced by several factors:

Leaving Group: Good leaving groups (like chloride and bromide) tend to favor concerted pathways because the intermediate would be too unstable to exist for a significant lifetime. Poor leaving groups, such as fluoride (B91410), favor the stepwise mechanism because they kinetically stabilize the Meisenheimer complex. springernature.comstackexchange.com

Ring Activation: Highly electron-poor rings with multiple activating groups (e.g., dinitro or trinitro systems) are more likely to form stable Meisenheimer intermediates, favoring the stepwise route. acs.orgspringernature.com

For this compound, it is plausible that substitution at the fluorine atom proceeds via a stepwise mechanism, while substitution at the bromine or iodine positions could have a more concerted character. stackexchange.com

An alternative pathway to the polar SNAr mechanism is the radical nucleophilic aromatic substitution, or S_RN1, mechanism. nih.gov This pathway is particularly relevant for aryl halides that are poor substrates for the traditional SNAr mechanism, such as those bearing iodo or bromo substituents. researchgate.net The S_RN1 mechanism is a chain reaction initiated by the transfer of an electron to the aromatic substrate, forming a radical anion. researchgate.net

The key steps in the S_RN1 mechanism are:

Initiation: Electron transfer to the aryl halide to form a radical anion.

Propagation:

The radical anion fragments, losing a halide ion to form an aryl radical.

The aryl radical reacts with the incoming nucleophile to form a new radical anion.

This new radical anion transfers its electron to a new molecule of the starting aryl halide, propagating the chain.

This mechanism is a plausible alternative for reactions at the C-I bond of this compound. The C-I bond is the weakest of the carbon-halogen bonds, making fragmentation of the initial radical anion favorable. Studies on o-iodonitrobenzene have shown it can react with carbon nucleophiles via a non-chain S_RN1 mechanism. researchgate.net

The presence of three different halogens on the same aromatic ring, activated by a single nitro group, presents a complex case for regioselectivity in SNAr reactions. The outcome of a reaction with a given nucleophile will depend on a delicate balance of factors including the reaction mechanism (SNAr vs. S_RN1), the strength of the C-X bond, and the electrophilicity of the carbon atom.

Fluorine (at C1): This position is highly activated by the ortho-nitro group. Given that fluoride is the best leaving group in polar SNAr reactions due to its ability to make the attached carbon highly electrophilic, this site is a prime candidate for substitution via the classical addition-elimination mechanism. wikipedia.orgyoutube.com

Iodine (at C2): This position is also activated by the ortho-nitro group. However, iodide is a poor leaving group in the SNAr context. The weakness of the C-I bond makes this site a potential target for reactions proceeding through an S_RN1 radical mechanism. researchgate.net Steric hindrance from the adjacent nitro and fluoro groups could also influence its reactivity.

Bromine (at C5): This position is meta to the activating nitro group, receiving significantly less activation through resonance. Therefore, it is expected to be the least reactive of the three halogen sites towards a standard SNAr reaction.

Table 2: Comparative Reactivity of Halogen Sites in this compound

| Halogen Site | Position | Expected SNAr Reactivity | Likely Mechanism(s) | Key Factors |

|---|---|---|---|---|

| Fluorine | 1 | High | Stepwise SNAr | Strong activation from ortho-nitro group; high carbon electrophilicity. wikipedia.orgpressbooks.pub |

| Iodine | 2 | Moderate to Low (Mechanism Dependent) | S_RN1 or SNAr | Activation from ortho-nitro group, but poor SNAr leaving group. Weak C-I bond favors radical pathways. researchgate.net |

| Bromine | 5 | Low | SNAr | Meta to the nitro group, resulting in weaker activation. wikipedia.org |

Scope of Nucleophiles in SNAr

The versatility of this compound as a synthetic building block is further enhanced by its reactivity with a wide range of nucleophiles. Based on the established chemistry of polyhalogenated nitroaromatics, the following classes of nucleophiles are expected to readily participate in SNAr reactions, primarily displacing the highly activated fluorine atom.

Carbon-based Nucleophiles: Carbanions, such as those derived from malonates, cyanides, and organometallic reagents, can be employed to form new carbon-carbon bonds.

Oxygen-based Nucleophiles: Alkoxides and phenoxides are effective nucleophiles for the synthesis of aryl ethers. The reaction of polyhalogenated nitroaromatics with alkoxides like sodium methoxide (B1231860) or potassium tert-butoxide is a common method for introducing alkoxy groups.

Nitrogen-based Nucleophiles: A variety of nitrogen nucleophiles, including ammonia (B1221849), primary and secondary amines, and azides, can be used to introduce amino and azido (B1232118) functionalities. Reactions of activated fluoroarenes with amines are well-documented. nih.gov

Sulfur-based Nucleophiles: Thiolates are excellent nucleophiles in SNAr reactions and can be used to prepare aryl thioethers.

The table below summarizes the expected reactivity of different nucleophiles with this compound in SNAr reactions, with the most likely site of substitution being the fluorine atom.

| Nucleophile Type | Example | Expected Product |

| Carbon-based | Sodium diethyl malonate | Diethyl (5-bromo-2-iodo-3-nitrophenyl)malonate |

| Oxygen-based | Sodium methoxide | 5-Bromo-2-iodo-1-methoxy-3-nitrobenzene |

| Nitrogen-based | Piperidine | 1-(5-Bromo-2-iodo-3-nitrophenyl)piperidine |

| Sulfur-based | Sodium thiophenoxide | 5-Bromo-2-iodo-3-nitrophenyl phenyl sulfide |

Vicarious Nucleophilic Substitution (VNS) Potential

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile. semanticscholar.orgbwise.kr This reaction is characteristic of electron-deficient aromatic compounds, such as nitroarenes. semanticscholar.org The reaction proceeds with carbanions that possess a leaving group at the nucleophilic center.

In this compound, there are two hydrogen atoms at the C-4 and C-6 positions. The hydrogen at C-4 is ortho to the nitro group and is therefore highly activated for VNS. It is a general observation that in halonitroarenes, VNS is often faster than the SNAr of a halogen, with the exception of a highly activated fluorine atom. semanticscholar.org

Therefore, it is highly probable that this compound would readily undergo VNS at the C-4 position with suitable carbanions, such as chloromethyl phenyl sulfone, in the presence of a strong base. This would lead to the introduction of a new substituent at the position ortho to the nitro group, offering a complementary synthetic strategy to SNAr.

Reduction Chemistry of the Nitro Group

The nitro group in this compound can be readily reduced to an amino group, yielding the corresponding aniline (B41778) derivative. This transformation is a cornerstone in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. A variety of reducing agents and methods can be employed, with catalytic hydrogenation being one of the most common and efficient.

Catalytic Hydrogenation Pathways and Selectivity

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and generally clean reaction profiles. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The hydrogen source can be molecular hydrogen (H₂) or transfer hydrogenation reagents such as hydrazine (B178648) hydrate (B1144303), formic acid, or ammonium (B1175870) formate.

A key challenge in the catalytic hydrogenation of polyhalogenated nitroaromatics is achieving chemoselectivity, i.e., the reduction of the nitro group without affecting the halogen substituents. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the most susceptible to reductive cleavage (hydrodehalogenation), followed by the C-Br bond. The C-F bond is generally stable under these conditions.

For this compound, the selective reduction of the nitro group to an amine would yield 5-bromo-1-fluoro-2-iodo-3-aminobenzene. However, there is a significant risk of hydrodeiodination and, to a lesser extent, hydrodebromination as side reactions. The iodine substituent is particularly prone to premature reduction during catalytic hydrogenation.

To achieve high selectivity for the formation of the desired trihalogenated aniline, careful optimization of reaction conditions is necessary. This can include the choice of catalyst, solvent, temperature, and hydrogen source. For instance, transfer hydrogenation with reagents like hydrazine hydrate in the presence of Pd/C has been shown to be effective for the selective reduction of multihalogenated nitroarenes. researchgate.net

The potential reduction pathways are summarized in the table below:

| Product | Reaction Pathway | Selectivity |

| 5-Bromo-1-fluoro-2-iodo-3-aminobenzene | Selective nitro group reduction | Desired Product |

| 5-Bromo-1-fluoro-3-aminobenzene | Nitro group reduction and hydrodeiodination | Potential Byproduct |

| 1-Fluoro-3-aminobenzene | Nitro group reduction and complete hydrodehalogenation | Potential Byproduct |

Chemoselective Reduction in the Presence of Multiple Halogens

The reduction of aromatic nitro compounds is a fundamental transformation for synthesizing anilines, which are crucial intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals. nih.gov In a polyhalogenated molecule like this compound, the primary challenge is the chemoselective reduction of the nitro group without causing dehalogenation of the carbon-halogen bonds.

Various methods have been developed for the selective reduction of nitroarenes while preserving halogen substituents. organic-chemistry.org Catalytic transfer hydrogenation has emerged as a particularly effective strategy. nih.gov One highly efficient system employs palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen source. nih.gov This method has proven successful for a wide array of bromo, chloro, and iodo substituted nitroarenes, yielding the corresponding anilines in good yields. nih.gov The reaction conditions are generally mild, which is critical for preventing the reductive cleavage of the more labile carbon-iodine and carbon-bromine bonds. nih.gov

Other metal-based reduction systems can also achieve this selectivity. kchem.org For instance, an iron/calcium chloride system facilitates the reduction of nitroarenes via catalytic transfer hydrogenation and is compatible with sensitive functional groups, including halides. Research has also explored the use of silver nanoparticles modified with β-cyclodextrin, which can selectively reduce the nitro group in aryl halides. nih.gov The hydrophobic cavity of the cyclodextrin (B1172386) is proposed to envelop the halogenated portion of the molecule, thereby inhibiting its reduction. nih.gov

The following table summarizes various conditions used for the chemoselective reduction of halogenated nitroarenes, which are applicable to this compound.

| Catalyst/Reagent System | Solvent | Key Features | Applicability to Substrate |

|---|---|---|---|

| Pd/C, Hydrazine Hydrate | Methanol | High efficiency and selectivity for preserving Br, Cl, and I groups. nih.gov | Highly suitable for converting the nitro group to an amine while leaving the I, Br, and F atoms intact. |

| Fe/CaCl2, Hydrazine Hydrate | Ethanol/Water | Effective for transfer hydrogenation with excellent functional group tolerance, including halides. | A viable, cost-effective alternative to palladium-based systems. |

| Ag-NPs/β-CD, NaBH4 | Water | Selectivity is enhanced by the supramolecular encapsulation of the halogenated part of the molecule. nih.gov | Offers a novel mechanism for protecting the C-X bonds during reduction. |

| B2pin2, KOtBu | Isopropanol | A metal-free reduction method that tolerates a wide range of reducible functional groups, including halogens. organic-chemistry.org | Provides a metal-free synthetic route, avoiding potential metal contamination of the product. |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com For polyhalogenated substrates like this compound, these reactions offer a pathway for sequential, site-selective functionalization. The differing reactivity of the C-I, C-Br, and C-F bonds allows for a controlled, stepwise introduction of various substituents.

The strategic functionalization of this compound hinges on the well-established reactivity hierarchy of aryl halides in the oxidative addition step of catalytic cycles: C-I > C-Br > C-Cl > C-F. nih.gov This differential reactivity allows for selective coupling reactions to be performed at one halogen site while leaving the others intact for subsequent transformations.

Suzuki-Miyaura Coupling : This reaction couples an aryl halide with an organoboron reagent. masterorganicchemistry.com For the target molecule, the initial Suzuki coupling would overwhelmingly occur at the C-I bond, the most reactive site, allowing for the introduction of an aryl or vinyl group. The resulting bromo-fluoro-nitro-biaryl could then undergo a second Suzuki coupling at the C-Br bond under more forcing conditions. nih.gov

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond enables selective alkynylation at this position at room temperature, leaving the C-Br and C-F bonds untouched. wikipedia.org Subsequent coupling at the C-Br bond would require higher temperatures or a more active catalytic system.

Heck Reaction : The Heck reaction couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to other palladium-catalyzed couplings, the reaction with this compound would be highly selective for the C-I bond, allowing for the synthesis of a substituted styrene (B11656) derivative.

Buchwald–Hartwig Amination : This reaction forms a C-N bond between an aryl halide and an amine. organic-chemistry.org Selective amination can be achieved at the C-I bond. Studies on multi-halide substrates have shown that nickel-catalyzed systems can be tuned for high selectivity towards C-I bonds, even in the presence of C-Br and C-Cl bonds. nih.govacs.org

The following table illustrates the strategic, sequential coupling approach for this compound.

| Reaction Type | Primary Coupling Site (More Reactive) | Secondary Coupling Site (Less Reactive) | Tertiary Site (Least Reactive) |

|---|---|---|---|

| Suzuki Coupling | C-I (Mild conditions, e.g., Pd(PPh3)4, room temp) | C-Br (Harsher conditions, e.g., stronger ligands, higher temp) | C-F (Generally unreactive) |

| Sonogashira Coupling | C-I (Pd/Cu catalysis, room temp) wikipedia.org | C-Br (Higher temperature required) | C-F (Generally unreactive) |

| Heck Reaction | C-I (Standard Pd catalysis) | C-Br (Requires more active catalyst or higher temp) | C-F (Generally unreactive) |

| Buchwald-Hartwig Amination | C-I (Selective with appropriate Pd or Ni catalyst) nih.gov | C-Br (Possible with robust catalytic systems) | C-F (Generally unreactive) |

Regioselectivity in the cross-coupling reactions of this compound is primarily governed by the difference in carbon-halogen bond dissociation energies. The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition by a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). nih.govnih.gov Therefore, under standard cross-coupling conditions, functionalization will occur regioselectively at the iodine-bearing carbon (C-2).

The C-Br bond is significantly stronger than the C-I bond but weaker than the C-F bond. After the selective reaction at the C-I position, the C-Br site becomes the next most reactive center for a subsequent cross-coupling reaction. This second coupling step typically requires more forcing conditions, such as higher temperatures, longer reaction times, or the use of more electron-rich and bulky phosphine (B1218219) ligands that facilitate the oxidative addition to the stronger C-Br bond. nih.gov

The C-F bond is the strongest carbon-halogen bond and is generally inert under the conditions used for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. Its cleavage requires highly specialized catalysts and harsh conditions, ensuring that it remains as a spectator group during the selective functionalization of the iodo and bromo positions.

The challenge of achieving high selectivity and efficiency in cross-coupling reactions with polyhalogenated substrates has spurred the development of advanced catalytic systems. mdpi.com Research has focused on designing ligands and catalysts that can differentiate between various carbon-halogen bonds with greater precision. mdpi.com

For substrates like this compound, modern catalysts offer improved control over regioselectivity. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance the reactivity of palladium catalysts, sometimes enabling reactions at less reactive sites or allowing reactions to proceed under milder conditions. nih.gov

In recent years, nickel-based catalysts have gained attention as a cost-effective and highly reactive alternative to palladium. rsc.org Nickel catalysts have shown remarkable efficacy in coupling traditionally unreactive electrophiles like aryl fluorides and chlorides. rsc.org While not typically required for the hyper-reactive C-I bond, advanced nickel systems could be instrumental in activating the C-Br bond under milder conditions or in developing future methodologies to activate the C-F bond in polyhalogenated systems. The development of catalysts that can precisely tune the reactivity order or even reverse the conventional selectivity remains an active area of research, promising new synthetic pathways for complex, multi-functionalized aromatic compounds. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 1 Fluoro 2 Iodo 3 Nitrobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural elucidation of organic molecules in solution. For a molecule as complex as 5-bromo-1-fluoro-2-iodo-3-nitrobenzene, a multi-pronged NMR approach is essential for a definitive structural assignment and conformational analysis.

A complete structural assignment of this compound requires the analysis of various NMR-active nuclei present in the molecule or its environment.

¹H NMR: The proton NMR spectrum of this compound is expected to show two aromatic protons. Due to the diverse array of substituents, these protons will appear as distinct signals, likely as doublets, with their chemical shifts and coupling constants providing initial information about their relative positions on the benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group, coupled with the inductive and mesomeric effects of the halogens, will significantly influence the chemical shifts of these protons, pushing them downfield.

¹³C NMR: The carbon-13 NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts of these carbons are highly sensitive to the nature of the directly attached substituent. Carbons bonded to iodine and bromine will exhibit shifts influenced by the heavy atom effect, while the carbon attached to the highly electronegative fluorine will show a characteristic large C-F coupling constant. The carbon bearing the nitro group is expected to be significantly deshielded.

¹⁹F NMR: As fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope, fluorine-19 NMR is a highly sensitive technique for probing the local environment of the fluorine atom. The ¹⁹F NMR spectrum of this compound will show a single resonance, and its chemical shift will be indicative of the electronic effects of the other substituents on the ring. Furthermore, coupling to the neighboring aromatic protons will provide crucial connectivity information.

¹²⁹Xe NMR: While not a direct analysis of the molecule itself, ¹²⁹Xe NMR can be employed as a sensitive probe for studying the weak intermolecular interactions and the conformational landscape of the molecule in solution. Changes in the chemical shift of dissolved xenon gas can provide insights into the size and nature of the solvent cavities and the solute's conformation.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 8.0 - 8.5 | d | J(H,H) = 2-3 |

| 7.8 - 8.2 | d | J(H,F) = 5-8 | |

| ¹³C | 155 - 165 (C-F) | d | J(C,F) = 240-260 |

| 145 - 155 (C-NO₂) | s | ||

| 130 - 140 (C-Br) | s | ||

| 125 - 135 (C-H) | d | ||

| 120 - 130 (C-H) | dd | ||

| 90 - 100 (C-I) | s | ||

| ¹⁹F | -100 to -120 | t | J(F,H) = 5-8 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively establish the connectivity of the atoms within this compound, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal scalar coupling between the two aromatic protons, confirming their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons. For this compound, the HSQC spectrum will show cross-peaks connecting each of the two aromatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This allows for the unambiguous assignment of the quaternary carbons by observing correlations from the aromatic protons to the carbons bearing the substituents (F, Br, I, NO₂).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of nuclei. For a planar aromatic system like this, NOESY can help to confirm the substitution pattern by showing through-space correlations between adjacent protons and between protons and the fluorine atom.

The conformation of the nitro group relative to the benzene ring is a key structural feature. While rotation around the C-NO₂ bond is generally fast at room temperature, steric hindrance from the adjacent bulky iodine and fluorine atoms in this compound could potentially lead to a preferred conformation or restricted rotation. Variable-temperature NMR studies can be employed to investigate such dynamic processes. Changes in the NMR spectra, such as the broadening or splitting of signals at low temperatures, would indicate a slowing of the rotational dynamics and allow for the determination of the energy barrier to rotation.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

The vibrational spectrum of this compound will be rich with characteristic absorption bands corresponding to its various functional groups.

Nitro Group Vibrations: The nitro group gives rise to two strong and characteristic stretching vibrations: the asymmetric stretch (ν_as(NO₂)) typically appearing in the 1500-1560 cm⁻¹ region, and the symmetric stretch (ν_s(NO₂)) found between 1335 and 1370 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment of the nitro group.

Halogen-Carbon Vibrations: The stretching vibrations of the carbon-halogen bonds are also expected to be present in the spectrum. The C-F stretching vibration is typically observed in the 1000-1400 cm⁻¹ range. The C-Br and C-I stretching vibrations occur at lower frequencies, generally in the 500-600 cm⁻¹ and 480-550 cm⁻¹ regions, respectively.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1335 - 1370 |

| C-F | Stretch | 1000 - 1400 |

| C-Br | Stretch | 500 - 600 |

| C-I | Stretch | 480 - 550 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

The positions of the vibrational bands, particularly those of the nitro group, are directly correlated with the electronic structure of the molecule. The strong electron-withdrawing nature of the nitro group and the halogens influences the bond strengths and, consequently, the vibrational frequencies. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational spectrum of this compound. By comparing the calculated spectrum with the experimental FTIR and Raman data, a detailed assignment of the vibrational modes can be achieved, and the influence of the substituents on the electronic structure can be quantified.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of complex organic molecules like this compound. It provides not only the accurate mass of the molecular ion, confirming its elemental composition, but also detailed insights into its fragmentation behavior.

Accurate Mass Determination and Fragmentation Pathway Elucidation

The elemental composition of this compound is C₆H₂BrFINO₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I, ¹⁴N, ¹⁶O), the monoisotopic mass of the molecular ion [M]⁺• can be calculated with high precision. This accurate mass measurement is the first and most critical step in confirming the identity of the compound, allowing it to be distinguished from other molecules with the same nominal mass. enovatia.comnih.gov

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The fragmentation pathways for halogenated nitroaromatics are influenced by the complex interplay of the substituents. researchgate.net For this compound, several key fragmentation routes can be predicted:

Loss of Nitro Group: A common pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂) or a neutral NO₂ molecule, resulting in a prominent [M-NO₂]⁺ ion. nih.govyoutube.com Further fragmentation can occur through the loss of a neutral NO molecule, which often precedes the decarbonylation of the benzene ring. nih.gov

Loss of Halogen Atoms: The C-X (X=halogen) bonds can also cleave, leading to the loss of bromine or iodine radicals. The relative ease of cleavage depends on the C-X bond strength (C-I < C-Br < C-F). Therefore, the loss of an iodine radical (•I) is generally more favorable than the loss of a bromine radical (•Br).

Ring Fragmentation: The resulting phenyl cation and its fragments can undergo further decomposition, leading to smaller charged species. strath.ac.uk

The elucidation of these pathways through tandem mass spectrometry (MS/MS) experiments provides a detailed fingerprint of the molecule's structure. researchgate.net

Table 1: Predicted Accurate Mass and Major Fragments for this compound

| Ion/Fragment | Formula | Monoisotopic Mass (Da) | Description |

|---|---|---|---|

| [M]⁺• | [C₆H₂⁷⁹Br¹⁹F¹²⁷I¹⁴N¹⁶O₂]⁺• | 380.8219 | Molecular Ion |

| [M-NO₂]⁺ | [C₆H₂⁷⁹Br¹⁹F¹²⁷I]⁺ | 334.8315 | Loss of nitro group |

| [M-I]⁺ | [C₆H₂⁷⁹Br¹⁹F¹⁴N¹⁶O₂]⁺ | 253.9247 | Loss of iodine radical |

| [M-Br]⁺ | [C₆H₂¹⁹F¹²⁷I¹⁴N¹⁶O₂]⁺ | 301.9244 | Loss of bromine radical |

Isotope Pattern Analysis for Halogen Discrimination

A key feature of mass spectrometry is its ability to reveal the isotopic composition of a molecule. This is particularly useful for halogenated compounds, as several halogens have distinctive natural isotopic abundances. In the case of this compound, the halogens present provide a unique signature:

Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for any ion containing a single bromine atom.

Iodine is monoisotopic (¹²⁷I), meaning it contributes a single peak to the mass spectrum.

Fluorine is also monoisotopic (¹⁹F).

The combination of one bromine atom with the monoisotopic iodine and fluorine atoms results in a distinctive isotopic cluster for the molecular ion. The most abundant peak (monoisotopic peak) will correspond to the molecule containing ⁷⁹Br. A second prominent peak of nearly equal intensity will appear at two mass units higher (M+2), corresponding to the molecule containing ⁸¹Br. The high resolution of HRMS allows for the clear separation and accurate intensity measurement of these isotopic peaks, confirming the presence of a single bromine atom and discriminating it from other halogens like chlorine, which has a different isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1). uci.edu

Table 2: Theoretical Isotope Distribution for the Molecular Ion of C₆H₂BrFINO₂

| Mass (Da) | Relative Abundance (%) | Isotopes |

|---|---|---|

| 380.8219 | 100.0 | ⁷⁹Br |

| 381.8253 | 6.7 | ¹³C contribution |

| 382.8199 | 97.9 | ⁸¹Br |

X-ray Crystallography and Solid-State Structural Analysis

While specific crystallographic data for this compound is not publicly available, a detailed analysis can be extrapolated from closely related structures, such as 1,3-dibromo-2-iodo-5-nitrobenzene (B1589594). nih.govresearchgate.net The substitution of a bromine atom with a smaller, highly electronegative fluorine atom is expected to introduce subtle but predictable changes in the crystal packing and molecular geometry.

Determination of Crystal Packing Motifs and Unit Cell Parameters

The crystal packing of polyhalogenated nitrobenzenes is typically governed by a combination of weak intermolecular interactions, including halogen bonds and π-π stacking. nih.govrsc.org In the analogous structure of 1,3-dibromo-2-iodo-5-nitrobenzene, the crystal structure is directed by intermolecular weak halogen bonds. nih.govresearchgate.net It is anticipated that this compound would exhibit similar packing motifs, where directional halogen bonds dictate the supramolecular architecture.

The unit cell parameters for the analogue 1,3-dibromo-2-iodo-5-nitrobenzene provide a reasonable estimate. The replacement of a bromine atom (van der Waals radius ≈ 1.85 Å) with a fluorine atom (van der Waals radius ≈ 1.47 Å) would likely result in a smaller unit cell volume and potentially altered cell angles due to different packing arrangements to accommodate the change in steric and electronic properties.

Table 3: Crystallographic Data for the Analogue Compound 1,3-Dibromo-2-iodo-5-nitrobenzene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.011 (2) |

| b (Å) | 14.075 (3) |

| c (Å) | 12.750 (3) |

| β (°) | 108.57 (3) |

| Volume (ų) | 1871.4 (7) |

Data from the crystallographic study of 1,3-dibromo-2-iodo-5-nitrobenzene serves as a predictive model. nih.gov

Detailed Analysis of Molecular Conformations and Geometrical Parameters (Bond Lengths, Angles)

The benzene ring in this compound is expected to be largely planar. However, due to steric crowding from the adjacent bulky iodine and bromine atoms, the nitro group is likely to be slightly twisted out of the plane of the aromatic ring. researchgate.netresearchgate.net This is a common feature in ortho-substituted nitrobenzenes. mdpi.com

Bond lengths and angles can be estimated from known values for similar compounds. The C-I and C-Br bond lengths will be influenced by the electronic environment created by the other substituents. The C-F bond is expected to be significantly shorter and stronger. The electron-withdrawing nature of all substituents (F, Br, I, NO₂) leads to an electron-deficient aromatic ring, which can cause slight distortions in the benzene ring's geometry, with C-C-C bond angles deviating from the ideal 120°.

Table 4: Predicted Geometrical Parameters for this compound

| Parameter | Expected Value (Å or °) | Comment |

|---|---|---|

| C-F Bond Length | ~1.35 | Typical for aryl fluorides |

| C-Br Bond Length | ~1.89 | Based on analogue data |

| C-I Bond Length | ~2.08 | Based on analogue data |

| C-N Bond Length | ~1.47 | Typical for nitroaromatics researchgate.net |

| C-C-C Angles | 118-123 | Distortion from ideal 120° due to substituents |

| O-N-O Angle | ~124 | Typical for a nitro group researchgate.net |

Values are predictive and based on data from analogous structures.

Investigation of Intermolecular Interactions, with a Focus on Halogen Bonding (e.g., Br⋯I, F⋯Br)

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. chemistryviews.orgethz.ch In a molecule like this compound, the presence of multiple halogens and a nitro group creates a rich landscape for such interactions.

The analysis of the analogue 1,3-dibromo-2-iodo-5-nitrobenzene revealed the presence of "anomalous" Brδ+⋯Iδ- halogen bonds, where the more electronegative bromine atom acts as the halogen bond donor and the less electronegative iodine acts as the acceptor. nih.gov This counterintuitive interaction highlights the complex electronic effects within the crystal lattice. It is highly probable that similar Br⋯I interactions would be a key feature in the crystal structure of the fluoro-analogue.

Other potential intermolecular interactions include:

I⋯O and Br⋯O Halogen Bonds: The iodine and bromine atoms can act as halogen bond donors, interacting with the oxygen atoms of the nitro group from neighboring molecules. The strength of these interactions would be enhanced by the electron-withdrawing substituents on the ring. chemistryviews.org

Table 5: Potential Intermolecular Halogen Bonds and Their Characteristics

| Interaction Type (Donor⋯Acceptor) | Typical Geometry | Significance |

|---|---|---|

| Br⋯I | C-Br⋯I angle ≈ 165°, C-I⋯Br angle ≈ 82° nih.gov | Anomalous halogen bond observed in close analogues, likely a key packing motif. nih.gov |

| I⋯O | C-I⋯O angle ≈ 180° | Strong directional interaction with the nitro group. |

| Br⋯O | C-Br⋯O angle ≈ 180° | Directional interaction with the nitro group. |

| Br⋯F / I⋯F | C-X⋯F angle ≈ 180° | Possible weaker interactions where fluorine acts as the acceptor. |

In-depth Analysis of Substituent Effects on the Crystal Lattice of this compound Remains Elusive Due to Lack of Available Data

A comprehensive examination of the advanced spectroscopic and crystallographic characteristics of this compound, with a specific focus on the influence of its substituent arrangement on the crystal lattice architecture, cannot be completed at this time due to a lack of publicly available empirical data. Extensive searches of chemical and crystallographic databases, as well as the broader scientific literature, did not yield any published crystal structures or detailed spectroscopic analyses for this specific compound.

For context, studies on related halogenated nitrobenzene (B124822) derivatives often reveal significant contributions of halogen bonds (C–X···O or C–X···X') and nitro group interactions in directing the crystal packing. nih.govresearchgate.net The electronegativity and polarizability of the halogen atoms, coupled with the strong electron-withdrawing nature of the nitro group, are known to create specific electrostatic potentials on the molecular surface that guide the self-assembly process. nih.govresearchgate.net In the case of this compound, the presence of three different halogen atoms would introduce a high degree of complexity to these potential interactions.

A detailed analysis, as intended for this article, would require access to a Crystallographic Information File (CIF) for this compound. Such a file would contain the essential data to generate the following illustrative tables and to conduct a thorough discussion of the crystal lattice architecture.

Hypothetical Data Tables:

The following tables are presented as examples of the kind of data that would be necessary to fulfill the requested analysis. It must be stressed that the values and details within these tables are purely hypothetical and are included to illustrate the structure of the intended article, not to represent factual data about this compound.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₆H₂BrFINO₂ |

| Formula weight | 377.90 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXXX Å, α = 90° |

| b = X.XXXX Å, β = XX.XX° | |

| c = X.XXXX Å, γ = 90° | |

| Volume | XXXX.X ų |

| Z | 4 |

| Density (calculated) | X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | X.XX x X.XX x X.XX mm |

| Theta range for data collection | X.XX to XX.XX° |

| Limiting indices | -h≤k≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected / unique | XXXX / XXXX [R(int) = 0.XXXX] |

| Completeness to theta = XX.XX° | XX.X % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | XXXX / X / XXX |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I>2sigma(I)] | R1 = 0.XXXX, wR2 = 0.XXXX |

| R indices (all data) | R1 = 0.XXXX, wR2 = 0.XXXX |

| Largest diff. peak and hole | X.XXX and -X.XXX e.Å⁻³ |

Table 2: Hypothetical Intermolecular Interaction Distances and Angles

| Interaction Type | Donor-Acceptor | Distance (Å) | **Angle (°) ** |

| Halogen Bond | C(2)-I···O(1N) | X.XXX | XXX.X |

| Halogen Bond | C(5)-Br···O(2N) | X.XXX | XXX.X |

| π-π Stacking | Ring Centroid···Ring Centroid | X.XXX | - |

| C-H···F Interaction | C(X)-H···F(1) | X.XXX | XXX.X |

Further research, including the synthesis and single-crystal X-ray diffraction of this compound, is required to generate the necessary data for a complete and accurate scientific report on this topic. Until such research is published, a detailed discussion on the influence of its substituent arrangement on the crystal lattice architecture is not possible.

Computational and Theoretical Chemistry of 5 Bromo 1 Fluoro 2 Iodo 3 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. For a polysubstituted aromatic compound like 5-bromo-1-fluoro-2-iodo-3-nitrobenzene, these methods could provide a deep understanding of how the interplay between the electron-withdrawing nitro group and the various halogen substituents dictates its structure and reactivity.

In the absence of experimental data, theoretical studies would typically employ methods like Density Functional Theory (DFT), known for its balance of computational cost and accuracy. Functionals such as B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-311++G(d,p) for lighter atoms and pseudopotentials for iodine), would be suitable for modeling the system.

For higher accuracy, particularly for electron correlation effects, ab initio methods like Møller-Plesset perturbation theory (MP2) could be used. These methods, while more computationally demanding, can provide benchmark results for properties like interaction energies and electronic structures.

A crucial first step in any computational study is geometry optimization. This process involves finding the minimum energy structure of the molecule, which corresponds to its most stable three-dimensional arrangement. For this compound, this would reveal the precise bond lengths, bond angles, and dihedral angles, particularly the orientation of the nitro group relative to the benzene (B151609) ring. Exploring the potential energy surface could also identify other stable conformers or transition states for various reactions.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other chemical species.

HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

A computational analysis would determine the energies of these orbitals and identify which atoms or functional groups contribute most significantly to them. For this molecule, one would expect significant contributions from the aromatic pi-system and the lone pairs of the halogen and oxygen atoms to the HOMO, while the LUMO would likely be localized on the nitro group and the pi-system due to the nitro group's strong electron-withdrawing nature.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as no specific data for this compound is available.)

| Parameter | Expected Value Range | Significance |

| HOMO Energy | Negative (e.g., -6 to -8 eV) | Electron-donating ability |

| LUMO Energy | Negative (e.g., -2 to -4 eV) | Electron-accepting ability |

| HOMO-LUMO Gap | Positive (e.g., 3 to 5 eV) | Chemical reactivity and stability |

Natural Bond Orbital (NBO) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions of positive and negative potential.

Red/Yellow regions: Indicate negative potential (electron-rich), which are likely sites for electrophilic attack. In this molecule, these would be expected around the oxygen atoms of the nitro group.

Blue regions: Indicate positive potential (electron-poor), which are likely sites for nucleophilic attack.

The MEP map would provide a clear, intuitive guide to the reactive sites of the molecule.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Nucleophilicity Index (Nu): Quantifies the ability of a molecule to donate electrons, acting as a nucleophile.

Fukui functions are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These calculations would pinpoint the most reactive sites with atom-level precision.

Table 2: Illustrative Global Reactivity Descriptors (Note: This table is for conceptual illustration only, as specific calculated values for this compound are unavailable.)

| Descriptor | Formula | Predicted Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | High, indicating a strong tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate, reflecting a balance of stability and reactivity. |

| Electrophilicity Index (ω) | χ²/2η | High, suggesting the molecule is a strong electrophile. |

Computational Studies of Reaction Mechanisms and Kinetics

Theoretical exploration into the reaction mechanisms of this compound would provide invaluable insights into its chemical behavior. Such studies are foundational for understanding and predicting how the molecule interacts with other reagents.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of mechanistic studies is the identification of transition states, the highest energy points along a reaction pathway. The localization of these fleeting structures, followed by Intrinsic Reaction Coordinate (IRC) analysis, would confirm the connection between reactants, transition states, and products. For a molecule like this compound, this analysis would be crucial in elucidating, for example, the preferred sites for nucleophilic aromatic substitution, considering the competing influences of the various halogen and nitro substituents. No such analyses have been reported in the surveyed literature for this specific compound.

Calculation of Activation Barriers and Reaction Energies

A hypothetical data table for a nucleophilic aromatic substitution reaction might look like this:

| Reaction Pathway (Leaving Group) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Displacement of Bromo | - | - |

| Displacement of Iodo | - | - |

| Displacement of Fluoro | - | - |

| Data is hypothetical and for illustrative purposes only, as no published values are available. |

Prediction and Interpretation of Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs), determined by comparing the reaction rates of isotopically labeled and unlabeled reactants, are a powerful tool for probing reaction mechanisms. Computational modeling can predict KIEs, offering detailed information about bond-breaking and bond-forming events in the rate-determining step. For reactions involving this compound, theoretical KIE calculations could, for example, clarify the mechanism of a deprotonation step if the molecule were to react at one of its C-H positions. No studies predicting or interpreting KIEs for this compound are currently available.

Solvent Effects in Computational Modeling

The surrounding solvent environment can dramatically influence reaction pathways and rates. Computational models are vital for understanding these effects at a molecular level.

Application of Continuum Solvation Models (e.g., CPCM)

Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with specific dielectric properties. These models are efficient for estimating the bulk electrostatic effects of the solvent on the solute's energy and geometry. Applying such models to this compound would be essential for accurately calculating reaction barriers and energies in different solvent environments.

Consideration of Explicit Solvent Molecule Interactions

For reactions where specific interactions with solvent molecules (like hydrogen bonding) are crucial, models that include explicit solvent molecules are necessary. These more computationally intensive methods provide a more detailed and accurate picture of the immediate chemical environment. For this compound, this approach would be particularly relevant for studying reactions in protic solvents, where interactions with the nitro group or halogen atoms could be significant.

A comparative table illustrating hypothetical solvent effects on a reaction barrier might be:

| Solvent | Dielectric Constant | Calculated Activation Barrier (kcal/mol) |

| Gas Phase | 1 | - |

| Toluene | 2.4 | - |

| Tetrahydrofuran (THF) | 7.5 | - |

| Acetonitrile | 37.5 | - |

| Water | 78.4 | - |

| Data is hypothetical and for illustrative purposes only, as no published values are available. |

Theoretical Investigations of Non-Covalent Interactions

In the realm of computational and theoretical chemistry, the study of non-covalent interactions provides critical insights into the supramolecular chemistry of a compound, influencing its crystal packing, physical properties, and interactions with other molecules. For a poly-substituted aromatic compound like this compound, a rich tapestry of non-covalent forces is anticipated. The presence of three different halogen atoms (fluorine, bromine, and iodine) and a nitro group on a benzene ring creates a complex electronic environment where halogen bonding and aromatic stacking are expected to be significant.

Due to the absence of specific experimental or computational studies on this compound in the current scientific literature, this section will present a theoretical analysis based on well-established principles and computational studies of analogous molecular systems. The data presented in the tables are illustrative, representing expected values derived from trends observed in similar halogenated nitroaromatic compounds.

Computational Assessment of Halogen Bonding Energetics and Geometries

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. nih.govnih.gov The strength of the σ-hole is modulated by the electron-withdrawing or donating nature of the substituents on the aromatic ring. chemistryviews.org In this compound, the presence of the strongly electron-withdrawing nitro and fluoro groups is expected to create significant positive σ-holes, particularly on the most polarizable halogen, iodine, and to a lesser extent, on bromine. nih.govchemistryviews.org

Theoretical calculations, typically employing Density Functional Theory (DFT) with dispersion corrections (e.g., B97-D) or high-level ab initio methods like Møller-Plesset perturbation theory (MP2), are used to investigate these interactions. nih.govrsc.org Symmetry-Adapted Perturbation Theory (SAPT) can further decompose the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. acs.org